Alatrofloxacin

Beschreibung

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1997 and is indicated for bacterial disease.

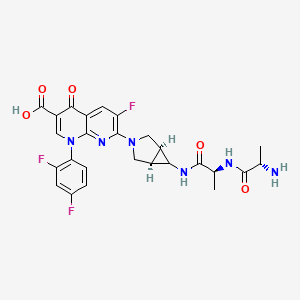

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-[(1R,5S)-6-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25F3N6O5/c1-10(30)24(37)31-11(2)25(38)32-20-14-7-34(8-15(14)20)23-18(29)6-13-21(36)16(26(39)40)9-35(22(13)33-23)19-4-3-12(27)5-17(19)28/h3-6,9-11,14-15,20H,7-8,30H2,1-2H3,(H,31,37)(H,32,38)(H,39,40)/t10-,11-,14-,15+,20?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUZPPAMZDFLUHD-LZGARRQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC1C2C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)NC1[C@H]2[C@@H]1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25F3N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4057893 | |

| Record name | Alatrofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

558.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146961-76-4 | |

| Record name | Alatrofloxacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146961764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alatrofloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09335 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Alatrofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALATROFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QVV6I50DT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Alatrofloxacin from Trovafloxacin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the chemical synthesis of alatrofloxacin, a prodrug of the fluoroquinolone antibiotic trovafloxacin. This compound was developed to enhance the aqueous solubility of trovafloxacin for intravenous administration. Upon administration, it is rapidly converted in vivo to its active form, trovafloxacin. This document details the synthetic route from trovafloxacin to this compound, including the preparation of key intermediates, coupling reactions, and deprotection steps. Experimental protocols are provided alongside quantitative data to support reproducibility. Furthermore, this guide includes diagrammatic representations of the synthetic workflow to facilitate a clear understanding of the process.

Introduction

Trovafloxacin is a potent, broad-spectrum fluoroquinolone antibiotic. However, its limited water solubility presents challenges for intravenous formulation. To overcome this, this compound, the L-alanyl-L-alanyl prodrug of trovafloxacin, was developed. The addition of the dipeptide moiety significantly increases the aqueous solubility of the compound, making it suitable for parenteral administration. In the body, plasma esterases rapidly hydrolyze the dipeptide to release the active trovafloxacin.

This guide focuses on the chemical synthesis of this compound starting from trovafloxacin, a process that involves the strategic use of protecting groups to ensure regioselective acylation of the primary amine on the 3-azabicyclo[3.1.0]hexane ring system of trovafloxacin.

Synthetic Pathway Overview

The synthesis of this compound from trovafloxacin can be conceptually broken down into three main stages:

-

Preparation of the Protected Dipeptide: Synthesis of N-tert-butoxycarbonyl-L-alanyl-L-alanine (Boc-L-Ala-L-Ala).

-

Coupling Reaction: Amide bond formation between trovafloxacin and the protected dipeptide.

-

Deprotection: Removal of the Boc protecting group to yield the final product, this compound.

This synthetic strategy is outlined in U.S. Patent 5,164,402.

Experimental Protocols

Preparation of N-tert-butoxycarbonyl-L-alanyl-L-alanine (Boc-L-Ala-L-Ala)

The synthesis of the protected dipeptide is a critical precursor step.

Step 1: Synthesis of N-tert-butoxycarbonyl-L-alanine (Boc-L-Ala-OH)

A common method for the Boc protection of L-alanine is as follows:

-

Reaction: L-alanine is reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base, such as sodium hydroxide, in a mixed solvent system of water and an organic solvent like tetrahydrofuran (THF).

-

Procedure: To a suspension of L-alanine (1.0 eq) in a 1:1 mixture of water and THF, sodium hydroxide (1.5 eq) is added at 0°C. Di-tert-butyl dicarbonate (1.3 eq) is then added, and the mixture is stirred at room temperature overnight.

-

Work-up: The reaction mixture is extracted with a nonpolar solvent (e.g., petroleum ether) to remove unreacted (Boc)₂O. The aqueous layer is then acidified to a low pH (e.g., pH 1) with a strong acid like hydrochloric acid and extracted with an organic solvent such as ethyl acetate.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield Boc-L-Ala-OH as an oil or solid, which can often be used in the next step without further purification.

Step 2: Coupling of Boc-L-Ala-OH with L-alanine methyl ester to form Boc-L-Ala-L-Ala-OMe

-

Reaction: The Boc-protected L-alanine is coupled with the methyl ester of L-alanine using a standard peptide coupling reagent.

-

Procedure: To a solution of Boc-L-Ala-OH (1.0 eq) and L-alanine methyl ester hydrochloride (1.0 eq) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF), a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is added in the presence of a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) and an additive like 1-hydroxybenzotriazole (HOBt). The reaction is stirred at room temperature until completion.

-

Work-up and Purification: The reaction mixture is filtered to remove any precipitated urea byproduct (in the case of DCC). The filtrate is washed successively with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried and concentrated. The crude product is purified by chromatography.

Step 3: Saponification of Boc-L-Ala-L-Ala-OMe to Boc-L-Ala-L-Ala-OH

-

Reaction: The methyl ester of the protected dipeptide is hydrolyzed to the corresponding carboxylic acid.

-

Procedure: The Boc-L-Ala-L-Ala-OMe is dissolved in a mixture of an alcohol (e.g., methanol) and water, and an aqueous solution of a base like lithium hydroxide or sodium hydroxide is added. The reaction is stirred at room temperature until the starting material is consumed.

-

Work-up: The reaction mixture is acidified, and the product is extracted with an organic solvent. The organic extracts are dried and concentrated to give Boc-L-Ala-L-Ala-OH.

| Intermediate Synthesis Step | Reactants | Key Reagents | Typical Yield | Reference |

| Boc-L-Ala-OH Synthesis | L-alanine | Di-tert-butyl dicarbonate, NaOH | >95% | [1] |

| Boc-L-Ala-L-Ala-OMe Synthesis | Boc-L-Ala-OH, L-alanine methyl ester HCl | DCC/HOBt or EDC/HOBt, TEA | 70-85% | General Peptide Synthesis Protocols |

| Boc-L-Ala-L-Ala-OH Synthesis | Boc-L-Ala-L-Ala-OMe | LiOH or NaOH | >90% | General Saponification Protocols |

Coupling of Trovafloxacin with Boc-L-Ala-L-Ala-OH

This step involves the formation of an amide bond between the primary amine of trovafloxacin and the carboxylic acid of the protected dipeptide.

-

Reaction: Trovafloxacin is reacted with Boc-L-Ala-L-Ala-OH in the presence of a peptide coupling agent.

-

Procedure: To a solution of trovafloxacin (1.0 eq) and Boc-L-Ala-L-Ala-OH (1.1 eq) in an anhydrous polar aprotic solvent such as DMF, a coupling agent like EDC (1.2 eq) and HOBt (1.2 eq) are added, followed by a tertiary amine base such as DIPEA (2.0 eq). The reaction mixture is stirred at room temperature until the trovafloxacin is consumed (monitored by HPLC or TLC).

-

Work-up and Purification: The reaction mixture is diluted with water to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. The crude Boc-protected this compound can be purified by column chromatography on silica gel.

Deprotection of Boc-protected this compound

The final step is the removal of the acid-labile Boc protecting group.[2][3]

-

Reaction: The Boc group is cleaved under acidic conditions.[2][3]

-

Procedure: The Boc-protected this compound is dissolved in a suitable solvent such as dichloromethane. An excess of trifluoroacetic acid (TFA) is added, often in a 1:1 ratio with the solvent.[2] The reaction is stirred at room temperature for a few hours.[2]

-

Work-up and Purification: The solvent and excess TFA are removed under reduced pressure. The residue is often triturated with diethyl ether to precipitate the product as the TFA salt. The salt can be converted to the free base or another pharmaceutically acceptable salt, such as the mesylate, through appropriate work-up and salt formation procedures.

| Synthesis Step | Reactants | Key Reagents | Typical Yield | Reference |

| Coupling | Trovafloxacin, Boc-L-Ala-L-Ala-OH | EDC, HOBt, DIPEA | 60-75% | U.S. Patent 5,164,402 |

| Deprotection | Boc-protected this compound | Trifluoroacetic Acid (TFA) | >90% | [2] |

Visualizing the Synthesis Workflow

The following diagrams illustrate the key stages in the synthesis of this compound from trovafloxacin.

References

Alatrofloxacin chemical structure and properties

An In-Depth Technical Guide to Alatrofloxacin: Chemical Structure, Properties, and Experimental Analysis

Introduction

This compound is a parenteral fluoroquinolone antibiotic.[1] It is the L-alanyl-L-alanyl prodrug of trovafloxacin, designed to be more soluble for intravenous administration.[2][3] Following administration, this compound is rapidly and completely converted in vivo to its active form, trovafloxacin.[2][4] Trovafloxacin exhibits a broad spectrum of activity against a variety of Gram-positive, Gram-negative, and anaerobic bacteria.[3][5] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for this compound, tailored for researchers and professionals in drug development. This compound, along with its active metabolite trovafloxacin, was withdrawn from the U.S. market due to concerns of hepatotoxicity.[6][7]

Chemical and Physical Properties

This compound's identity and physicochemical characteristics are summarized in the table below.[6][7][8][9][10][11][12]

| Property | Value |

| IUPAC Name | 7-[(1R,5S,6S)-6-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid[6][9] |

| CAS Number | 146961-76-4[6][8][9] |

| Molecular Formula | C₂₆H₂₅F₃N₆O₅[6][8][9][13] |

| Molecular Weight | 558.51 g/mol [6][8][13] |

| Appearance | Solid powder[8] |

| Water Solubility | 0.0388 mg/mL[10] |

| pKa (Strongest Acidic) | 5.41[10] |

| pKa (Strongest Basic) | 8.09[10] |

| logP | -0.83[10][14] |

| Polar Surface Area | 157.96 Ų[10][11] |

This compound is also available as a mesylate salt (CAS Number: 157605-25-9), which has a molecular formula of C₂₇H₂₉F₃N₆O₈S and a molecular weight of 654.62 g/mol .[2][5][14][15]

Mechanism of Action

The bactericidal effect of this compound is attributable to its active form, trovafloxacin, which functions by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[4][5] This dual-targeting mechanism contributes to its potent antibacterial activity.[16][17] The process begins with the in vivo conversion of this compound to trovafloxacin.

Caption: Mechanism of this compound action.

Pharmacokinetic Properties

This compound is administered intravenously and is rapidly converted to trovafloxacin.[4][18] The pharmacokinetic parameters listed below pertain to the active moiety, trovafloxacin, following the administration of this compound.

| Parameter | Value |

| Bioavailability | Not applicable (intravenous administration)[6][7] |

| Protein Binding | 76%[6][7] |

| Metabolism | Rapidly hydrolyzed to trovafloxacin.[6][7] Trovafloxacin is primarily metabolized via conjugation.[4] |

| Elimination Half-life | 9 to 12 hours[6][7][18] |

| Excretion | Primarily fecal, with a smaller portion via renal excretion.[3][6][7] |

Experimental Protocols

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[19][20]

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing reaction buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin), relaxed pBR322 plasmid DNA, and the test compound (this compound/trovafloxacin) at various concentrations.

-

Enzyme Addition: Initiate the reaction by adding E. coli DNA gyrase to the mixture.

-

Incubation: Incubate the reaction at 37°C for 30-60 minutes.[19]

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and a loading dye.

-

Gel Electrophoresis: Analyze the DNA topoisomers by loading the samples onto a 1% agarose gel. Run the gel at a low voltage (e.g., 25-90V) for an extended period to separate the supercoiled and relaxed DNA forms.[19]

-

Visualization and Analysis: Stain the gel with ethidium bromide, visualize under UV light, and quantify the amount of supercoiled DNA to determine the IC₅₀ value of the inhibitor.

Caption: DNA Gyrase Inhibition Assay Workflow.

Topoisomerase IV Relaxation/Decatenation Assay

This assay assesses the inhibition of topoisomerase IV's ability to relax supercoiled DNA or decatenate kinetoplast DNA (kDNA).[17][21][22]

Methodology:

-

Reaction Setup: In separate tubes, combine the assay buffer (e.g., 40 mM HEPES.KOH pH 7.6, 100 mM potassium glutamate, 10 mM magnesium acetate, 10 mM DTT, 1 mM ATP), supercoiled plasmid DNA (for relaxation) or kDNA (for decatenation), and various concentrations of the test compound.[21]

-

Enzyme Addition: Add bacterial topoisomerase IV to each tube to start the reaction.

-

Incubation: Incubate the mixture at 37°C for 30 minutes.[21]

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., GSTEB - glycerol, SDS, Tris-EDTA, bromophenol blue) and chloroform/isoamyl alcohol, followed by centrifugation.[21]

-

Gel Electrophoresis: Load the aqueous phase onto a 1% agarose gel.

-

Analysis: After electrophoresis, stain the gel with ethidium bromide. Inhibition is determined by the persistence of the supercoiled or catenated DNA substrate.

Caption: Topoisomerase IV Inhibition Assay Workflow.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Methodology:

-

Preparation: Aseptically prepare serial twofold dilutions of this compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Adjust the turbidity of a bacterial suspension to match a 0.5 McFarland standard, then dilute it to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.

-

Reading: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

In Vivo Pharmacokinetic Study

A general protocol to assess the pharmacokinetics of this compound in an animal model (e.g., rats).

Methodology:

-

Animal Preparation: Acclimate healthy male rats for at least one week. Fast the animals overnight before dosing but allow free access to water.

-

Dosing: Administer a single intravenous dose of this compound via the tail vein.

-

Blood Sampling: Collect blood samples from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) post-dosing into heparinized tubes.[18][23]

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

-

Bioanalysis: Quantify the concentrations of this compound and its active metabolite, trovafloxacin, in the plasma samples using a validated analytical method such as LC-MS/MS.

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, clearance, volume of distribution) using non-compartmental analysis software.

Conclusion

This compound is a prodrug antibiotic that, upon conversion to trovafloxacin, effectively targets bacterial DNA gyrase and topoisomerase IV. Its chemical properties are tailored for intravenous delivery. The experimental protocols detailed herein provide standardized methods for evaluating its efficacy and mechanism of action. Despite its potent antibacterial activity, its clinical use was halted due to safety concerns, highlighting the critical importance of comprehensive toxicological evaluation in drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. drugs.com [drugs.com]

- 3. Trovafloxacin and this compound mesylate - Australian Prescriber [australianprescriber.tg.org.au]

- 4. tapermd.com [tapermd.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. This compound [medbox.iiab.me]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. medkoo.com [medkoo.com]

- 9. This compound | C26H25F3N6O5 | CID 3086677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. This compound [drugcentral.org]

- 12. This compound CAS#: 146961-76-4 [amp.chemicalbook.com]

- 13. This compound | TargetMol [targetmol.com]

- 14. go.drugbank.com [go.drugbank.com]

- 15. scbt.com [scbt.com]

- 16. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 17. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. DNA gyrase supercoiling inhibition assay [bio-protocol.org]

- 20. journals.asm.org [journals.asm.org]

- 21. inspiralis.com [inspiralis.com]

- 22. topoisomerase IV assay kits [profoldin.com]

- 23. Pharmacokinetics of a Fluoronaphthyridone, Trovafloxacin (CP 99,219), in Infants and Children following Administration of a Single Intravenous Dose of this compound - PMC [pmc.ncbi.nlm.nih.gov]

Alatrofloxacin's In Vitro Efficacy Against Gram-Negative Bacteria: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro activity of alatrofloxacin against clinically relevant gram-negative bacteria. This compound is a fluoroquinolone antibiotic, specifically a prodrug that is converted in the body to its active form, trovafloxacin. This document collates quantitative data on its efficacy, details common experimental protocols for assessing its activity, and illustrates key mechanisms and workflows.

This compound and Trovafloxacin: A Prodrug-Active Agent Relationship

This compound was developed as a water-soluble L-alanyl-L-alanine prodrug of trovafloxacin, facilitating intravenous administration. In vivo, plasma esterases rapidly cleave the prodrug to release trovafloxacin, the microbiologically active compound. Therefore, the in vitro and in vivo antibacterial activity attributed to this compound is a direct result of trovafloxacin.

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Like other fluoroquinolones, trovafloxacin exerts its bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1] In gram-negative bacteria, the primary target is DNA gyrase.[1] This enzyme is crucial for introducing negative supercoils into the bacterial DNA, a process necessary for the initiation of replication and transcription.

Trovafloxacin binds to the complex of DNA gyrase and bacterial DNA, stabilizing it and trapping the enzyme in a state where it has cleaved the DNA strands but cannot reseal them. This leads to an accumulation of double-stranded DNA breaks, which halts DNA replication and ultimately triggers cell death.

Quantitative In Vitro Activity

The in vitro potency of an antibiotic is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. MIC values are often reported as MIC₅₀ and MIC₉₀, representing the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

The following tables summarize the in vitro activity of trovafloxacin against a range of gram-negative aerobic and anaerobic bacteria.

Table 1: In Vitro Activity of Trovafloxacin against Aerobic Gram-Negative Bacteria

| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Pseudomonas aeruginosa | 6 | - | 0.5 | 1.0 | [2] |

| Escherichia coli | 221 (aerobic) | ≤2 | - | - | [3][4] |

| Klebsiella pneumoniae | - | - | 0.09 | - | [5] |

| Enterobacteriaceae | 221 (aerobic) | ≤2 | - | - | [3][4] |

| Acinetobacter spp. | - | - | - | - | [6] |

| Stenotrophomonas maltophilia | - | - | - | - | [6] |

Note: Data for some species were presented in aggregate within the referenced studies.

Table 2: In Vitro Activity of Trovafloxacin against Anaerobic Gram-Negative Bacteria

| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Gram-Negative Anaerobes (Overall) | 497 | <0.03 - 4 | 0.12 | 1.0 | [7] |

| Bacteroides fragilis group | 217 (anaerobic) | ≤2 | - | - | [3][4] |

Trovafloxacin has demonstrated potent activity against a broad spectrum of gram-negative organisms.[8] For many Enterobacteriaceae, its activity is comparable to other quinolones like ciprofloxacin.[3][4] Notably, it retains significant activity against Acinetobacter spp. and Stenotrophomonas maltophilia.[6] While ciprofloxacin may exhibit more potent activity against Pseudomonas aeruginosa in some studies, trovafloxacin's activity is still considered modest.[2][9][10] Its efficacy against gram-negative anaerobes, including the Bacteroides fragilis group, is a key feature of its broad spectrum.[7]

Experimental Protocols: MIC Determination

The data presented in this guide are primarily derived from in vitro susceptibility testing. The gold-standard method for determining the Minimum Inhibitory Concentration (MIC) is the broth microdilution method, performed according to guidelines established by bodies such as the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Workflow

The broth microdilution method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After an incubation period, the plates are examined for visible bacterial growth. The MIC is the lowest concentration of the antibiotic at which no growth is observed.

Key Methodological Details:

-

Medium: Cation-adjusted Mueller-Hinton broth is the standard medium for testing non-fastidious aerobic bacteria.

-

Inoculum: The final concentration of bacteria in each well should be approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Incubation: Plates are typically incubated at 35-37°C for 16 to 20 hours in ambient air.

-

Controls: A positive control well (bacteria, no antibiotic) and a negative control well (broth only) are included to ensure the viability of the bacteria and the sterility of the medium, respectively.

Conclusion

This compound, through its active metabolite trovafloxacin, demonstrates broad-spectrum in vitro activity against a wide array of gram-negative bacteria, encompassing both aerobic and anaerobic species. Its primary mechanism of action is the inhibition of DNA gyrase, a validated target in gram-negative organisms. While its potency against Pseudomonas aeruginosa may be less than that of ciprofloxacin, it maintains robust activity against many other clinically important pathogens, including Enterobacteriaceae and anaerobic bacteria. The standardized methodologies for MIC determination provide a reliable framework for quantifying this activity, ensuring that data are comparable across studies and can effectively inform research and development efforts.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Comparative in vitro activities of trovafloxacin (CP-99,219) against 221 aerobic and 217 anaerobic bacteria isolated from patients with intra-abdominal infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative in vitro activities of trovafloxacin (CP-99,219) against 221 aerobic and 217 anaerobic bacteria isolated from patients with intra-abdominal infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vitro activity of trovafloxacin against ciprofloxacin-susceptible and -resistant clinical bacterial isolates and assessment of the trovafloxacin disk test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Susceptibility of 497 clinical isolates of gram-negative anaerobes to trovafloxacin and eight other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative in vitro activity of gatifloxacin, grepafloxacin, levofloxacin, moxifloxacin and trovafloxacin against 4151 Gram-negative and Gram-positive organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of the bactericidal activity of trovafloxacin and ciprofloxacin, alone and in combination with cefepime, against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Alatrofloxacin's Potent In Vitro Activity Against Anaerobic Bacteria: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Alatrofloxacin, the prodrug of trovafloxacin, demonstrates significant in vitro activity against a wide spectrum of anaerobic bacteria, positioning it as a subject of considerable interest in the development of antimicrobial therapies. This technical guide provides a comprehensive analysis of its anaerobic spectrum, detailing quantitative susceptibility data and the experimental methodologies used for its determination.

In Vitro Susceptibility of Anaerobic Bacteria to Trovafloxacin

The in vitro efficacy of trovafloxacin has been evaluated against a multitude of clinically relevant anaerobic pathogens. The data, summarized below, showcases the minimum inhibitory concentrations (MIC) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of tested isolates, as well as the percentage of susceptible strains.

Gram-Negative Anaerobic Bacilli

Trovafloxacin exhibits potent activity against the Bacteroides fragilis group, which are frequently associated with intra-abdominal infections. Notably, 100% of B. fragilis strains tested were inhibited at a concentration of ≤0.5 µg/mL.[1] Furthermore, 99% of other species within the B. fragilis group were susceptible to ≤2 µg/mL of trovafloxacin.[1] Overall, 99.5% of 497 Gram-negative anaerobic isolates were inhibited by ≤2.0 µg/mL of the drug.

| Bacterial Species/Group | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible |

| Bacteroides fragilis | 91 | ≤0.03 - 4 | 0.12 | 1.0 | 100% at ≤0.5 µg/mL[1] |

| B. fragilis group (other) | 130 | - | - | - | 99% at ≤2 µg/mL[1] |

| Prevotella spp. | 49 | - | - | - | - |

| Porphyromonas spp. | 15 | - | - | - | - |

| Fusobacterium spp. | 62 | - | - | - | - |

Gram-Positive Anaerobic Bacteria

The activity of trovafloxacin extends to various Gram-positive anaerobic bacteria, including Clostridium species and Peptostreptococcus species.

| Bacterial Species/Group | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible |

| Clostridium spp. | 61 | - | - | - | - |

| Peptostreptococcus spp. | 38 | - | - | - | - |

| Gram-positive non-spore-forming rods | 35 | - | - | - | - |

Experimental Protocols: Determining Anaerobic Susceptibility

The determination of the in vitro activity of this compound against anaerobic bacteria is predominantly conducted using the agar dilution method, specifically the Wadsworth technique, as standardized by the Clinical and Laboratory Standards Institute (CLSI) in document M11-A8.[2][3][4] This reference method provides a reliable and reproducible means of assessing the minimum inhibitory concentrations of antimicrobial agents against these fastidious microorganisms.

The Wadsworth Agar Dilution Method (CLSI M11-A8)

The core principle of the agar dilution method involves the incorporation of varying concentrations of the antimicrobial agent into an agar medium, upon which the anaerobic bacterial isolates are inoculated. The MIC is determined as the lowest concentration of the agent that inhibits visible growth of the bacteria.

A detailed, step-by-step protocol is as follows:

-

Preparation of Antimicrobial Stock Solutions:

-

Precisely weigh and dissolve the antimicrobial agent (this compound/trovafloxacin) in a suitable solvent to create a high-concentration stock solution.

-

Perform serial dilutions of the stock solution to create a range of concentrations to be tested.

-

-

Media Preparation:

-

Prepare Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood, which provides the necessary growth factors for most clinically significant anaerobes.

-

Autoclave the agar medium to ensure sterility.

-

-

Incorporation of Antimicrobial Agent:

-

Cool the molten agar to approximately 50°C.

-

Add a specific volume of each antimicrobial dilution to a corresponding aliquot of molten agar to achieve the final desired concentrations.

-

Pour the agar-antimicrobial mixture into sterile Petri dishes and allow them to solidify. A control plate containing no antimicrobial agent is also prepared.

-

-

Inoculum Preparation:

-

Subculture the anaerobic bacterial isolates from frozen stocks onto supplemented Brucella blood agar plates and incubate under anaerobic conditions (e.g., in an anaerobic chamber or jar) for 24-48 hours.

-

Prepare a bacterial suspension from 3-5 colonies in a suitable broth (e.g., thioglycolate broth) and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

-

Inoculation of Agar Plates:

-

Using a Steers replicator, inoculate the surface of the antibiotic-containing and control agar plates with the standardized bacterial suspensions. This device allows for the simultaneous inoculation of multiple isolates.

-

-

Incubation:

-

Incubate the inoculated plates under anaerobic conditions at 35-37°C for 48 hours.

-

-

Reading and Interpretation of Results:

-

Following incubation, examine the plates for bacterial growth.

-

The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth, including the presence of a faint haze or a single colony. The growth on the control plate validates the viability of the inoculum.

-

Visualization of Experimental Workflow

The following diagram, generated using the Graphviz DOT language, illustrates the key stages of the Wadsworth agar dilution method for determining the anaerobic susceptibility of this compound.

References

Alatrofloxacin's Immunosuppressive Impact on THP-1 Monocytes: A Technical Overview

This technical guide provides an in-depth analysis of the immunosuppressive effects of alatrofloxacin on the human monocytic cell line, THP-1. This compound, a prodrug of trovafloxacin, demonstrates significant immunomodulatory properties beyond its primary antibacterial function of interfering with DNA synthesis.[1][2] This document is intended for researchers, scientists, and drug development professionals investigating the intricate interactions between fluoroquinolones and the innate immune system.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound and its active form, trovafloxacin, on THP-1 monocytes and primary human monocytes.

Table 1: Effect of this compound on Inflammatory Mediators in Phagocytosing THP-1 Monocytes

| Time Point | c-AMP Release | TNF-α Release | IL-1 Release | IL-6 Release | Nitric Oxide Release | Lysosomal Hydrolytic Enzyme Activity |

| 1 hour | Activated | Activated | Activated | Activated | Activated | Elevated |

| 2-4 hours | Returned to normal or below | Returned to normal or below | Returned to normal or below | Returned to normal or below | Returned to normal or below | Returned to normal or below |

Source: Adapted from studies on the effects of this compound on THP-1 monocytes.[1][2]

Table 2: Concentration-Dependent Suppression of Cytokine Synthesis by Trovafloxacin in LPS-Stimulated Human Monocytes (24-hour exposure)

| Cytokine | Trovafloxacin (1 µg/ml) | Trovafloxacin (5 µg/ml) | Trovafloxacin (10 µg/ml) |

| IL-1α | Suppressed | Suppressed | Suppressed |

| IL-1β | Suppressed | Suppressed | Suppressed |

| IL-6 | Suppressed | Suppressed | Suppressed |

| IL-10 | Suppressed | Suppressed | Suppressed |

| GM-CSF | Suppressed | Suppressed | Suppressed |

| TNF-α | Suppressed | Suppressed | Suppressed |

Note: The suppression was observed to be concentration-dependent.[3] Cell viability was not significantly reduced, except at the 10 μg/ml concentration.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

THP-1 Cell Culture and Differentiation

-

Cell Line: Human monocytic leukemia cell line (THP-1).

-

Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM glutamine, 100 units/ml penicillin, and 100 µg/ml streptomycin.

-

Culture Conditions: Cells are maintained in a humidified atmosphere at 37°C with 5% CO2.

-

Differentiation (for macrophage-like phenotype): To differentiate THP-1 monocytes into adherent macrophage-like cells, they are treated with 5 ng/ml of phorbol 12-myristate 13-acetate (PMA) for 24 hours, followed by a recovery period of 48-72 hours in fresh medium.[4]

This compound/Trovafloxacin Treatment

-

Drug Preparation: this compound or trovafloxacin is dissolved in an appropriate solvent (e.g., sterile water or DMSO) to create a stock solution, which is then further diluted in the cell culture medium to achieve the desired final concentrations.

-

Treatment Protocol: THP-1 cells are seeded at a specific density (e.g., 3 x 10^5 cells/well in a 96-well plate) and allowed to adhere or stabilize.[5] The medium is then replaced with fresh medium containing various concentrations of this compound or trovafloxacin. Control wells receive the vehicle control (solvent at the same concentration used for the drug).

-

Stimulation (optional): For experiments investigating the anti-inflammatory effects, cells can be co-treated with a pro-inflammatory stimulus such as lipopolysaccharide (LPS) to induce cytokine production.

Cytokine Production Measurement (ELISA)

-

Sample Collection: After the desired incubation period with the drug and/or stimulus, the cell culture supernatant is collected.

-

ELISA Procedure: The concentration of cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8) in the supernatant is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions. This typically involves adding the supernatant to antibody-coated plates, followed by the addition of a detection antibody and a substrate to produce a colorimetric signal that is proportional to the amount of cytokine present.

NF-κB Activation Assay (Western Blot)

-

Nuclear Extraction: Following treatment, nuclear and cytoplasmic extracts are prepared from the THP-1 cells.

-

Western Blotting: The protein concentration of the extracts is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF). The membrane is then probed with a primary antibody specific for the p65 subunit of NF-κB. A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence. The inhibition of NF-κB translocation is observed as a decrease in the p65 signal in the nuclear fraction of drug-treated cells compared to stimulated controls.[6]

MAP Kinase Activation Assay (Western Blot)

-

Cell Lysis: After treatment, whole-cell lysates are prepared.

-

Western Blotting: Similar to the NF-κB assay, protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies specific for the phosphorylated (activated) forms of MAP kinases, such as p-ERK1/2 and p-JNK. The total protein levels of these kinases are also measured as a loading control. A reduction in the phosphorylated form of the kinase in drug-treated cells indicates inhibition of the pathway.[6]

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: this compound's proposed mechanism of immunosuppression in THP-1 monocytes.

Caption: General experimental workflow for studying this compound's effects on THP-1 cells.

This technical guide consolidates the available research on the immunosuppressive effects of this compound on THP-1 monocytes. The data clearly indicates a time- and concentration-dependent modulation of key inflammatory pathways and mediators. The provided protocols and diagrams serve as a resource for researchers aiming to further elucidate the immunomodulatory properties of this and other fluoroquinolone antibiotics.

References

- 1. Effects of this compound, the parental prodrug of trovafloxacin, on phagocytic, anti-inflammatory and immunomodulation events of human THP-1 monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of Trovafloxacin on Production of Cytokines by Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of kinase modulators as host-directed therapeutics against intracellular methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Screening of Compounds Toxicity against Human Monocytic cell line-THP-1 by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory effects of moxifloxacin on activated human monocytic cells: inhibition of NF-kappaB and mitogen-activated protein kinase activation and of synthesis of proinflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

Alatrofloxacin Mesylate: A Technical Guide to Formulation and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alatrofloxacin mesylate is the L-alanyl-L-alanyl prodrug of trovafloxacin, a synthetic fluoronaphthyridone antibacterial agent.[1][2] Developed for intravenous (IV) administration, this compound addresses the solubility challenges of its active counterpart, trovafloxacin.[3][4] Following intravenous infusion, this compound is rapidly and completely hydrolyzed by plasma esterases in vivo to yield trovafloxacin, with its plasma concentrations becoming unquantifiable within 5 to 10 minutes after a one-hour infusion.[1][5] This guide provides an in-depth overview of the parenteral formulation, stability profile, and analytical methodologies pertinent to the development of this compound mesylate drug products.

Parenteral Formulation

The primary challenge in the development of an intravenous formulation for the trovafloxacin molecule was its limited aqueous solubility. This compound was designed as a more soluble prodrug to enable a parenteral dosage form.[3][4]

Formulation Composition

The commercial intravenous formulation (Trovan® I.V.) was a sterile, preservative-free aqueous concentrate intended for dilution prior to administration.[1][5] The composition is straightforward, reflecting the need for a simple and safe parenteral product.

Table 1: Composition of this compound Mesylate Intravenous Concentrate (5 mg/mL Trovafloxacin Equivalent)

| Component | Function | Concentration / Specification |

| This compound Mesylate | Active Pharmaceutical Ingredient (Prodrug) | Equivalent to 5 mg/mL of Trovafloxacin[1] |

| Water for Injection (WFI) | Vehicle | q.s. (quantity sufficient)[1] |

| Hydrochloric Acid / Sodium Hydroxide | pH Adjusting Agent | To adjust pH to a range of 3.5 to 4.3[1][5] |

Experimental Protocol: Preparation of a Representative Parenteral Formulation

This protocol describes the aseptic preparation of a lab-scale batch of this compound mesylate injection concentrate.

Materials:

-

This compound Mesylate API

-

Water for Injection (WFI)

-

0.1 N Hydrochloric Acid solution

-

0.1 N Sodium Hydroxide solution

-

Sterile containers (e.g., Type I glass vials)

-

Sterile stoppers

-

Aseptic filtration assembly (0.22 µm filter)

Procedure:

-

Preparation: Under aseptic conditions (e.g., in a laminar flow hood), measure approximately 80% of the final required volume of WFI into a sterile compounding vessel.

-

Dissolution: While stirring, slowly add the calculated amount of this compound Mesylate powder to the WFI. Continue stirring until the drug is completely dissolved.

-

pH Adjustment: Measure the pH of the solution. If necessary, adjust the pH to within the target range of 3.5 - 4.3 using dropwise addition of 0.1 N Hydrochloric Acid or 0.1 N Sodium Hydroxide.[5][6]

-

Final Volume Adjustment: Add WFI to reach the final target volume and stir to ensure homogeneity.

-

Sterile Filtration: Filter the bulk solution through a sterile 0.22 µm membrane filter into a sterile receiving vessel.

-

Filling: Aseptically fill the filtered solution into sterile single-use vials.

-

Stoppering and Sealing: Aseptically apply sterile stoppers to the vials and secure with aluminum overseals.

-

Visual Inspection: Inspect each vial for particulate matter and discoloration prior to release.[1]

Stability Profile

The chemical stability of this compound mesylate in aqueous solution is a critical quality attribute. The primary degradation pathway is the hydrolysis of the prodrug to the active moiety, trovafloxacin. While this conversion is desired in vivo, premature degradation in the vial or infusion bag can impact dosing accuracy and potentially lead to precipitation, as trovafloxacin is less soluble.[3]

Factors Affecting Stability

-

pH: The formulation is maintained at an acidic pH of 3.5 to 4.3 to ensure the stability of the prodrug.[1]

-

Diluents: The choice of intravenous diluent is crucial. This compound is compatible with 5% Dextrose Injection and 0.45% Sodium Chloride Injection.[7][8] However, it is incompatible with 0.9% Sodium Chloride Injection (normal saline) and Lactated Ringer's solution, as these can cause precipitation.[9]

-

Temperature and Light: The concentrate should be stored at controlled room temperature (15°C to 30°C), protected from light, and should not be frozen.[2]

Stability Data

Studies have demonstrated good stability upon dilution in appropriate IV fluids.

Table 2: Stability of this compound Mesylate in Intravenous Admixtures

| Parameter | Diluent | Storage Condition | Duration | Result | Reference |

| Concentration | 5% Dextrose Injection | Room Temperature | 9 days | Stable | [7][8] |

| Concentration | 0.45% Sodium Chloride Injection | Room Temperature | 9 days | Stable | [7][8] |

| pH & Appearance | 5% Dextrose & 0.45% NaCl | Room Temperature | 9 days | pH unchanged, solution remained clear | [7][8] |

| Diluted Solution | Compatible Diluents | 2 - 8°C | 24 hours | Stable | [9] |

| Diluted Solution | Compatible Diluents | 15 - 25°C | 24 hours | Stable | [9] |

Analytical Methodology: Stability-Indicating HPLC

To accurately assess the stability of this compound and quantify it in the presence of its primary degradant, trovafloxacin, a stability-indicating high-performance liquid chromatography (HPLC) method is required.[7][8]

Experimental Protocol: Representative HPLC Method

This protocol is based on principles for separating fluoroquinolones from their degradation products.

Instrumentation & Conditions:

-

HPLC System: A system equipped with a UV detector, pump, autosampler, and column oven.

-

Column: Reversed-phase C18 column (e.g., Kromasil C18, 250 x 4.6 mm, 5 µm).[10]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM KH2PO4 with 0.1% v/v triethylamine, adjusted to pH 2.5) and an organic modifier (e.g., methanol or acetonitrile).[10] A gradient elution may be necessary to achieve optimal separation.

-

Flow Rate: 1.0 mL/min.[10]

-

Column Temperature: 35°C.[10]

-

Detection Wavelength: 278 nm.[10]

-

Injection Volume: 10-20 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound Mesylate reference standard in a suitable diluent (e.g., mobile phase). Prepare a series of working standards by serial dilution to construct a calibration curve.

-

Degradant Standard: Prepare a solution of Trovafloxacin reference standard to determine its retention time and ensure resolution from the this compound peak.

-

Sample Preparation: Dilute the this compound formulation with the mobile phase to a concentration within the linear range of the calibration curve.

-

Forced Degradation (Method Validation): To prove the stability-indicating nature of the method, subject the this compound solution to stress conditions (e.g., acid/base hydrolysis, oxidation, heat, and photolysis). Analyze the stressed samples to ensure that all degradation peaks are well-resolved from the parent this compound peak.[10]

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Calculate the concentration of this compound in the samples by comparing the peak area to the calibration curve generated from the reference standards. The method is considered stability-indicating if the this compound peak is free from interference from any degradants, particularly trovafloxacin.[7][8]

Visualizations

Degradation Pathway

The primary degradation pathway for this compound in solution is the hydrolysis of the dipeptide side chain to release the active drug, trovafloxacin.

Experimental Workflow for Stability Testing

This workflow outlines the process for conducting a formal stability study on an this compound mesylate formulation.

Logical Relationships in Formulation Development

The development of a parenteral formulation follows a logical progression from initial characterization to the final product specification.

References

- 1. tapermd.com [tapermd.com]

- 2. DailyMed - trovan- trovafloxacin mesylate tablet, film coated trovan- trovafloxacin mesylate injection, solution, concentrate [dailymed.nlm.nih.gov]

- 3. Trovafloxacin and this compound mesylate - Australian Prescriber [australianprescriber.tg.org.au]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. drugs.com [drugs.com]

- 6. MXPA00001142A - this compound parenteral compositions - Google Patents [patents.google.com]

- 7. Stability of this compound mesylate in 5% dextrose injection and 0.45% sodium-chloride injecion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ec.europa.eu [ec.europa.eu]

- 10. Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Alatrofloxacin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alatrofloxacin, the L-alanyl-L-alanyl prodrug of trovafloxacin, was a fluoroquinolone antibiotic developed by Pfizer in the 1990s.[1] As a parenteral formulation, this compound was designed to provide an intravenous treatment option that rapidly converts to the active compound, trovafloxacin, in the body.[2][3] Trovafloxacin itself was a potent, broad-spectrum antibiotic with activity against a wide range of Gram-positive, Gram-negative, and anaerobic bacteria.[4][5] This technical guide provides an in-depth overview of the discovery, development, and eventual withdrawal of this compound, with a focus on its medicinal chemistry, preclinical and clinical evaluation, and the experimental methodologies employed.

Medicinal Chemistry: From Trovafloxacin to the this compound Prodrug

The development of this compound was intrinsically linked to the discovery of its active moiety, trovafloxacin. The research program at Pfizer aimed to identify a novel quinolone with an extended half-life suitable for once-daily dosing and improved potency against Gram-positive pathogens compared to earlier fluoroquinolones like ciprofloxacin.[4]

Structure-Activity Relationship (SAR) of Trovafloxacin

The key structural feature of trovafloxacin is the novel 3-azabicyclo[3.1.0]hexyl substituent at the C-7 position of the fluoroquinolone core.[4] Structure-activity relationship studies revealed that this C-7 substituent was crucial for the enhanced Gram-positive and anaerobic activity.[6][7] The stereochemistry of the amino group on this bicyclic system also played a significant role in the drug's efficacy and pharmacokinetic profile.[8]

Rationale for the this compound Prodrug

Trovafloxacin itself has poor aqueous solubility, making the development of an intravenous formulation challenging.[9] To overcome this limitation, a prodrug strategy was employed. This compound was designed as the L-alanyl-L-alanyl dipeptide of trovafloxacin. This modification significantly increased the water solubility of the compound, allowing for the preparation of a parenteral formulation.[9] Following intravenous administration, this compound is rapidly and completely hydrolyzed by plasma peptidases to release the active trovafloxacin.[2][3]

Mechanism of Action

Like other fluoroquinolones, trovafloxacin exerts its bactericidal effect by inhibiting bacterial DNA synthesis.[10] This is achieved through the dual targeting of two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[11]

-

DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. Trovafloxacin binds to the DNA-gyrase complex, stabilizing the cleaved DNA strands and preventing their re-ligation. This leads to the accumulation of double-strand DNA breaks.[10][12]

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation of newly replicated daughter chromosomes, allowing for their segregation into daughter cells during cell division. Trovafloxacin's inhibition of topoisomerase IV prevents this separation, leading to a lethal blockage of cell division.[11][12]

The dual-targeting mechanism of trovafloxacin is a key attribute, as it is thought to reduce the likelihood of the development of bacterial resistance, which often arises from mutations in the genes encoding these target enzymes.[11]

Preclinical Development

In Vitro Antimicrobial Activity

Trovafloxacin demonstrated potent in vitro activity against a broad spectrum of clinically relevant pathogens. The minimum inhibitory concentrations (MICs) were determined using standard methods such as agar dilution and broth microdilution.

Table 1: In Vitro Activity of Trovafloxacin against Selected Bacterial Isolates

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Gram-Positive Aerobes | ||

| Staphylococcus aureus (methicillin-susceptible) | 0.03 - 0.06 | 0.06 - 0.12 |

| Staphylococcus aureus (methicillin-resistant) | 0.5 - 1.0 | 2.0 - 4.0 |

| Streptococcus pneumoniae (penicillin-susceptible) | 0.06 - 0.12 | 0.12 - 0.25 |

| Streptococcus pneumoniae (penicillin-resistant) | 0.12 - 0.25 | 0.25 - 0.5 |

| Enterococcus faecalis | 0.12 - 0.25 | 0.5 - 1.0 |

| Gram-Negative Aerobes | ||

| Escherichia coli | 0.03 - 0.06 | 0.06 - 0.12 |

| Haemophilus influenzae | ≤0.03 | ≤0.03 |

| Klebsiella pneumoniae | 0.06 - 0.12 | 0.12 - 0.25 |

| Pseudomonas aeruginosa | 0.5 - 1.0 | 4.0 - 8.0 |

| Anaerobes | ||

| Bacteroides fragilis group | 0.25 - 0.5 | 1.0 - 2.0 |

Data compiled from multiple sources.

In Vivo Efficacy in Animal Models

The in vivo efficacy of trovafloxacin and this compound was evaluated in various animal models of infection, which are crucial for predicting clinical success.[3][13][14]

-

Murine Pneumonia Model: In models of pneumonia caused by Streptococcus pneumoniae, trovafloxacin demonstrated superior efficacy compared to older fluoroquinolones.[15] This was attributed to its potent in vitro activity against this pathogen and favorable pharmacokinetic profile in lung tissue.

-

Intra-abdominal Sepsis Model: The cecal ligation and puncture (CLP) model in rats was used to simulate polymicrobial intra-abdominal infections.[16][17] In these models, this compound/trovafloxacin was effective in reducing mortality and abscess formation.[13]

Clinical Development

This compound/trovafloxacin underwent a comprehensive clinical development program to evaluate its safety, efficacy, and pharmacokinetic profile in humans.

Pharmacokinetics in Humans

Following intravenous administration of this compound, the prodrug is rapidly converted to trovafloxacin, with plasma concentrations of this compound becoming undetectable within minutes after infusion.[2][3] Trovafloxacin exhibits a long elimination half-life, supporting once-daily dosing.[18]

Table 2: Pharmacokinetic Parameters of Trovafloxacin in Healthy Adults

| Parameter | 200 mg Oral Trovafloxacin | 200 mg IV this compound | 300 mg IV this compound |

| Cmax (µg/mL) | 2.0 - 3.0 | 3.0 - 4.0 | 4.0 - 5.0 |

| AUC (µg·h/mL) | 25 - 35 | 30 - 40 | 40 - 50 |

| T½ (h) | 9 - 12 | 10 - 12 | 10 - 12 |

| CL (mL/min) | 100 - 150 | 80 - 120 | 80 - 120 |

| Vd (L) | 100 - 130 | 90 - 120 | 90 - 120 |

Cmax: Maximum plasma concentration; AUC: Area under the concentration-time curve; T½: Elimination half-life; CL: Clearance; Vd: Volume of distribution. Data are approximate ranges compiled from multiple sources.

Clinical Efficacy

This compound/trovafloxacin was evaluated in numerous clinical trials for a variety of indications.

-

Complicated Intra-abdominal Infections: In a double-blind, multicenter trial, intravenous this compound followed by oral trovafloxacin was compared to imipenem/cilastatin followed by oral amoxicillin/clavulanic acid. The study demonstrated comparable clinical and microbiological efficacy between the two treatment arms.[18][19]

-

Community-Acquired Pneumonia (CAP): Clinical trials in patients with CAP showed that this compound/trovafloxacin was as effective as standard therapies.[18][20]

Post-Marketing Surveillance and Withdrawal

Following its approval and marketing, post-marketing surveillance revealed rare but severe cases of hepatotoxicity, including liver failure leading to transplantation or death, associated with the use of trovafloxacin.[20][21] These adverse events were unpredictable and not clearly linked to dose or duration of therapy, although prolonged use was identified as a risk factor. As a result, the European Medicines Agency (EMA) suspended the marketing authorization for Trovan/Turvel (trovafloxacin/alatrofloxacin) in 1999.[21] The U.S. Food and Drug Administration (FDA) initially restricted its use to severe, life-threatening infections in hospitalized patients but the drug was eventually withdrawn from the market.[22]

Experimental Protocols

Synthesis of this compound

While the complete, proprietary synthesis protocol from Pfizer is not publicly available, the general approach involves the coupling of the L-alanyl-L-alanine dipeptide to the C-7 amino group of the trovafloxacin core. This is typically achieved using standard peptide coupling reagents.

In Vitro Susceptibility Testing: Broth Microdilution

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

-

Preparation of Antimicrobial Solutions: A stock solution of trovafloxacin is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., to a 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Incubation: The inoculated microtiter plate is incubated at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[23][24]

Quantification of Trovafloxacin in Plasma by HPLC

High-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detection is a common method for quantifying trovafloxacin in biological matrices.[1][25]

-

Sample Preparation: Plasma samples are subjected to protein precipitation, typically with acetonitrile, followed by centrifugation to obtain a clear supernatant.

-

Chromatographic Separation: The supernatant is injected onto a reversed-phase C18 HPLC column. An isocratic or gradient mobile phase, often consisting of a mixture of an acidic buffer and an organic solvent like acetonitrile, is used to separate trovafloxacin from endogenous plasma components.

-

Detection: Trovafloxacin is detected by a UV detector at its maximum absorbance wavelength (around 270-280 nm) or a fluorescence detector for enhanced sensitivity.

-

Quantification: The concentration of trovafloxacin in the sample is determined by comparing its peak area to a standard curve generated from samples with known concentrations of the drug.[1][25]

Conclusion

This compound represented a significant advancement in fluoroquinolone therapy, offering a potent, broad-spectrum intravenous option with a favorable pharmacokinetic profile for once-daily dosing. Its development showcased a successful prodrug strategy to overcome the solubility limitations of the active compound, trovafloxacin. However, the unforeseen and severe hepatotoxicity that emerged during post-marketing surveillance ultimately led to its withdrawal from the market. The story of this compound serves as a critical case study in drug development, highlighting the importance of comprehensive long-term safety monitoring, even for drugs that demonstrate excellent efficacy in preclinical and clinical trials.

References

- 1. Determination of trovafloxacin in human body fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. In vivo efficacy of trovafloxacin (CP-99,219), a new quinolone with extended activities against gram-positive pathogens, Streptococcus pneumoniae, and Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

- 5. The chemistry and biological profile of trovafloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-Toxoplasma gondii Activities and Structure-Activity Relationships of Novel Fluoroquinolones Related to Trovafloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. jetir.org [jetir.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacodynamics and microbiology of trovafloxacin in animal models of surgical infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. iv.iiarjournals.org [iv.iiarjournals.org]

- 15. Antitumor activity of trovafloxacin in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubcompare.ai [pubcompare.ai]

- 17. Analysis of blood culture in a rat model of cecal ligation and puncture induced sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. atsjournals.org [atsjournals.org]

- 19. youtube.com [youtube.com]

- 20. Clinical-trial design and selected drug safety issues for community acquired pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. This compound - Wikipedia [en.wikipedia.org]

- 23. goldbio.com [goldbio.com]

- 24. journals.asm.org [journals.asm.org]

- 25. vietnamscience.vjst.vn [vietnamscience.vjst.vn]

Alatrofloxacin: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Fluoronaphthyridone Antibiotic

Executive Summary

Alatrofloxacin (Trovan I.V.) is the L-alanyl-L-alanyl prodrug of trovafloxacin, a synthetic fluoronaphthyridone antibiotic developed by Pfizer.[1][2] Intended for intravenous administration, this compound is rapidly converted in vivo to its active form, trovafloxacin, which exhibits a broad spectrum of activity against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria.[1][3][4] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, and repair.[1][5] Despite its potent antimicrobial activity and favorable pharmacokinetic profile, the clinical use of this compound and trovafloxacin was severely restricted and ultimately withdrawn from the market due to the risk of severe, idiosyncratic hepatotoxicity, including liver failure and death.[6][7][8] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, antimicrobial spectrum, pharmacokinetics, and the critical issue of its associated hepatotoxicity, to inform future research and drug development efforts.

Introduction and Chemical Profile

This compound was developed to provide a parenteral formulation for its active moiety, trovafloxacin, overcoming the latter's solubility issues for intravenous use.[9][10] Following intravenous infusion, plasma esterases rapidly hydrolyze the L-alanyl-L-alanyl substituents to yield trovafloxacin.[1][10] Plasma concentrations of this compound become undetectable within 5 to 10 minutes after the completion of a one-hour infusion.[1][11]

-

Drug Name: this compound Mesylate

-

Trade Name: Trovan I.V.®[5]

-

Chemical Class: Fluoronaphthyridone antibiotic[12]

-

Chemical Formula: C₂₆H₂₅F₃N₆O₅ • CH₃SO₃H[1]

-

Molecular Weight: 654.62 g/mol [1]

Mechanism of Action

The bactericidal activity of trovafloxacin, the active form of this compound, stems from its ability to inhibit two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][6]

-

DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary to relieve the torsional stress that accumulates ahead of the replication fork during DNA replication.[13][14] In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[14]

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of interlinked daughter chromosomes following DNA replication, a critical step for bacterial cell division.[6][13] In many Gram-positive bacteria, topoisomerase IV is the primary target.[14]

By binding to the enzyme-DNA complex, trovafloxacin stabilizes this complex, leading to double-strand breaks in the bacterial DNA and ultimately inhibiting DNA replication and transcription, resulting in cell death.[14][15]

In addition to its antibacterial properties, this compound has demonstrated immunomodulatory and anti-inflammatory effects in vitro.[12][16] Studies on human THP-1 monocytes showed that the drug could initially activate a lytic mechanism involving the release of inflammatory cytokines like TNF-α, IL-1, and IL-6, but this effect was reversed within a few hours, suggesting a role in modulating the inflammatory response to infection.[16][17]

Antimicrobial Spectrum

Trovafloxacin demonstrates broad-spectrum activity, including enhanced potency against Gram-positive cocci and anaerobes compared to older fluoroquinolones.[18][19]

Table 1: In Vitro Activity of Trovafloxacin against Selected Bacterial Pathogens

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

|---|---|---|---|

| Gram-Positive Aerobes | |||

| Staphylococcus aureus (MSSA) | 0.032 | 0.06 | [18] |

| Staphylococcus aureus (MRSA) | 1.0 | 2.0 | [18] |

| Streptococcus pneumoniae | 0.064 | 0.125 | [18] |

| Enterococcus faecalis | 0.25 | 0.5 | [18] |

| Enterococcus faecium | 16.0 | >16.0 | [18] |

| Gram-Negative Aerobes | |||

| Escherichia coli | 0.06 | 0.25 | [20] |

| Klebsiella pneumoniae | 0.12 | 0.5 | [20] |

| Pseudomonas aeruginosa | 1.0 | 8.0 | [20] |

| Haemophilus influenzae | ≤0.03 | ≤0.03 | [20] |

| Acinetobacter spp. | 0.25 | 1.0 | [20] |

| Anaerobes | |||

| Bacteroides fragilis group | 0.25 | 1.0 | [21] |

| Clostridium perfringens | 0.125 | 0.25 | [21] |

| Peptostreptococcus spp. | 0.25 | 1.0 |[21] |

Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Pharmacokinetics and Pharmacodynamics

This compound is administered intravenously, after which it is rapidly and completely converted to trovafloxacin.[5] Trovafloxacin exhibits pharmacokinetic properties that allow for once-daily dosing.[9]

Table 2: Pharmacokinetic Parameters of Trovafloxacin in Adults

| Parameter | Value | Reference |

|---|---|---|

| Administration Route | IV (as this compound) | |

| Dose (Trovafloxacin equivalent) | 200 - 300 mg | [22] |

| Absolute Bioavailability (Oral) | ~88% | [1][23] |

| Peak Plasma Concentration (Cmax) | 2.3 - 4.3 µg/mL | [22] |

| Time to Peak (Tmax) | End of 1-hour infusion | [22] |

| Elimination Half-life (t½) | 9.8 - 12.3 hours | [5][22] |

| Volume of Distribution (Vss) | 1.3 - 1.6 L/kg | [24] |

| Systemic Clearance (CL) | 82 - 151 mL/h/kg | [5][24] |

| Plasma Protein Binding | ~76% | [6] |

| Primary Route of Elimination | Metabolism (conjugation) and fecal excretion | [9] |

| Renal Excretion (unchanged) | <10% |[19][22] |

Note: Parameters can vary based on patient population (e.g., age, renal/hepatic function).

Clinical Efficacy and Withdrawal

This compound/trovafloxacin was approved for serious, life- or limb-threatening infections requiring initial hospitalization.[5] Clinical trials demonstrated its efficacy in treating conditions such as community-acquired and nosocomial pneumonia, complicated intra-abdominal infections, and skin and skin structure infections.[19][25] However, post-marketing reports rapidly emerged linking the drug to severe liver toxicity.[8] In 1999, the FDA restricted its use, and it was eventually withdrawn from the market.[6][7]

Hepatotoxicity: The Core Safety Concern

The most significant liability of this compound/trovafloxacin is its potential to cause severe, idiosyncratic drug-induced liver injury (DILI).[3] The mechanism is complex and not fully elucidated but is thought to involve a combination of metabolic bioactivation and immune system potentiation.

Key proposed mechanisms include:

-

Mitochondrial Stress: Trovafloxacin has been shown to induce mitochondrial peroxynitrite stress, particularly in models with underlying mitochondrial dysfunction. This leads to the disruption of critical mitochondrial enzymes and impairs cellular energy metabolism.[3][25]

-

Inflammatory Sensitization: Trovafloxacin can sensitize hepatocytes to the cytotoxic effects of inflammatory cytokines, particularly Tumor Necrosis Factor-alpha (TNF-α).[12][17] It appears to prolong the presence of TNF-α in plasma and enhance downstream inflammatory and cell death signaling pathways, including prolonged activation of stress kinases like JNK and ERK.[4][17]

-

Metabolic Bioactivation: The cyclopropylamine moiety of trovafloxacin is suspected to undergo metabolic oxidation by Cytochrome P450 enzymes, potentially forming reactive metabolites that can covalently bind to cellular macromolecules, leading to cellular damage.[26]

Experimental Protocols

Antimicrobial Susceptibility Testing

The in vitro activity of trovafloxacin is determined using standardized methods as described by the Clinical and Laboratory Standards Institute (CLSI).

-

Inoculum: A standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) is prepared.

-

Medium: Cation-adjusted Mueller-Hinton broth or agar is typically used. For fastidious organisms like Neisseria gonorrhoeae, supplemented GC agar base is required.[28]

-

Incubation: Plates are incubated at 35°C for 16-20 hours in ambient air.

-

Endpoint: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

-

Quality Control: Reference strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, N. gonorrhoeae ATCC 49226) are tested concurrently to ensure the accuracy of the results.[1][28]

In Vitro Hepatotoxicity Assessment (Microphysiological Model)

This protocol outlines a general workflow for assessing DILI using a 3D co-culture model, based on published studies.[25][29][30]

-

Model System: A three-dimensional microphysiological system (e.g., organ-on-a-chip) containing co-cultured primary human hepatocytes, liver sinusoidal endothelial cells, and Kupffer cells (macrophages).[25][31]

-

Cell Seeding and Stabilization: Cells are seeded into the device according to manufacturer protocols and allowed to stabilize for several days to form functional liver microtissues.[29]

-

Drug Treatment: Trovafloxacin (and a non-toxic comparator like levofloxacin) is introduced into the culture medium at clinically relevant concentrations (e.g., 1 µM, 10 µM, 20 µM).[25][30] Cultures are maintained for a period of up to 7 days.

-

Optional Inflammatory Challenge: In some experiments, a non-toxic dose of an inflammatory stimulus (e.g., TNF-α or LPS) is co-administered to assess for sensitization to inflammatory stress.[29]

-

Endpoint Analysis:

-

Cell Viability: Assessed by measuring intracellular ATP content (e.g., CellTiter-Glo® assay).[29]

-

Cytotoxicity: Measured by the release of lactate dehydrogenase (LDH) or alanine aminotransferase (ALT) into the culture supernatant.[30]

-

Cytokine Release: Pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are quantified using ELISA.[25]

-

Imaging: Morphological changes, cell death (e.g., staining with DAPI, propidium iodide), and specific markers (e.g., CD32b for endothelial cells) are assessed via immunofluorescence microscopy.[30]

-

Conclusion and Future Directions

This compound is a potent fluoronaphthyridone antibiotic whose clinical utility was negated by an unacceptable risk of severe hepatotoxicity. The study of its downfall, however, provides critical lessons for drug development. The complex, multifactorial mechanism of trovafloxacin-induced liver injury, involving both metabolic and immune components, underscores the limitations of traditional preclinical toxicology models. The development of advanced in vitro systems, such as humanized 3D microphysiological liver models, is crucial for better prediction of idiosyncratic DILI.[31][32] For researchers, this compound/trovafloxacin remains a valuable tool compound for investigating the mechanisms of DILI and for validating new predictive toxicology platforms. Understanding the precise structural features and signaling pathways responsible for its toxicity can guide the design of safer, next-generation antibiotics.

References

- 1. drugs.com [drugs.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. Trovafloxacin, a fluoroquinolone antibiotic with hepatotoxic potential, causes mitochondrial peroxynitrite stress in a mouse model of underlying mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Pharmacokinetics of a Fluoronaphthyridone, Trovafloxacin (CP 99,219), in Infants and Children following Administration of a Single Intravenous Dose of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Evaluation of drug-induced liver toxicity of trovafloxacin and levofloxacin in a human microphysiological liver model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Trovafloxacin and this compound mesylate - Australian Prescriber [australianprescriber.tg.org.au]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. tapermd.com [tapermd.com]

- 12. Trovafloxacin-induced Replication Stress Sensitizes HepG2 Cells to Tumor Necrosis Factor-alpha-induced Cytotoxicity Mediated by Extracellular Signal-regulated Kinase and Ataxia Telangiectasia and Rad3-related - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DNA Gyrase and Topoisomerase IV Are Dual Targets of Clinafloxacin Action in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]